7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit various molecular targets .
Preparation Methods
The synthesis of 7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of anthranilic acid derivatives with formamide or its derivatives, followed by cyclization to form the quinazoline core. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the quinazoline ring.
Scientific Research Applications
7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent . The exact pathways and molecular targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 7-(2-Methoxyethoxy)quinazoline-2,4(1H,3H)-dione include other quinazoline derivatives such as erlotinib, gefitinib, and lapatinib. These compounds also target tyrosine kinases and are used in cancer therapy . The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other quinazoline derivatives .
Properties
Molecular Formula |
C11H12N2O4 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
7-(2-methoxyethoxy)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-16-4-5-17-7-2-3-8-9(6-7)12-11(15)13-10(8)14/h2-3,6H,4-5H2,1H3,(H2,12,13,14,15) |
InChI Key |
MMALVTPRDRWWJK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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